3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a structurally complex heterocyclic molecule featuring a tetrahydroquinazoline-2,4-dione core modified with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl substituent and a branched butan-2-yl group. Its synthesis likely involves multi-step reactions, including cyclocondensation and functional group substitutions.
The 1,2,4-oxadiazole moiety is notable for its metabolic stability and bioisosteric properties, often exploited in medicinal chemistry. The 2-chlorophenyl group may enhance lipophilicity and receptor binding, while the tetrahydroquinazoline-dione scaffold is associated with diverse biological activities, including kinase inhibition.
Properties
IUPAC Name |
3-butan-2-yl-1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-3-13(2)26-20(27)15-9-5-7-11-17(15)25(21(26)28)12-18-23-19(24-29-18)14-8-4-6-10-16(14)22/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALBGAYLTUHBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” typically involves multi-step organic reactions. The starting materials might include butan-2-yl derivatives, 2-chlorophenyl compounds, and oxadiazole precursors. Common synthetic routes may involve:
Condensation reactions: Combining the quinazoline core with the oxadiazole moiety.
Substitution reactions: Introducing the butan-2-yl group.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.
Purification Techniques: Methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific moieties to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which “3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural complexity invites comparison with analogues differing in substituents or core modifications. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: The 1,2,4-oxadiazole ring confers resistance to oxidative degradation compared to esters or amides, as noted in studies on atmospheric VOC stability .
Methodological Considerations in Comparative Studies
Structural Analysis Techniques
- X-ray Crystallography : Programs like SHELXL ensure precise bond-length and angle measurements, critical for comparing stereoelectronic effects of substituents .
- Computational Modeling : Density Functional Theory (DFT) calculations predict reactivity trends, such as the influence of the 2-chlorophenyl group on electrophilic aromatic substitution.
Environmental and Atmospheric Stability
The compound’s atmospheric lifetime could be inferred from gas-phase reaction studies of similar VOCs. For example, hydroxyl radical (•OH) reaction rate constants (k~OH~) for chlorinated aromatics range from 1–5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, suggesting moderate persistence in the troposphere .
Biological Activity
The compound 3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel synthetic molecule that incorporates a tetrahydroquinazoline framework and an oxadiazole moiety. This structure is of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. The inclusion of the 1,2,4-oxadiazole ring in the compound enhances its lipophilicity and facilitates better membrane penetration, which is crucial for antimicrobial efficacy.
A study conducted by Ahsan et al. (2017) demonstrated that compounds with similar oxadiazole structures showed potent activity against various bacterial strains, particularly Bacillus cereus and Bacillus thuringiensis . The synthesized compounds were tested using disc diffusion methods and exhibited a range of Minimum Inhibitory Concentrations (MICs) against gram-positive bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative A | Bacillus cereus | 20 |
| Oxadiazole Derivative B | Bacillus thuringiensis | 15 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. The presence of the 1,2,3,4-tetrahydroquinazoline structure is associated with various mechanisms of action against cancer cells. For instance, studies have shown that similar compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells .
In vitro studies on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) revealed that the compound exhibited varying degrees of cytotoxicity. The IC50 values ranged from 0.47 to 1.4 µM for related oxadiazole derivatives targeting TS .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.47 |
| MCF7 | 0.89 |
| HUH7 | 1.40 |
The biological activity of the compound is likely attributed to:
- Inhibition of Enzymatic Pathways : By targeting enzymes like thymidylate synthase.
- Membrane Penetration : Enhanced lipophilicity due to the oxadiazole group allows for better cellular uptake.
- Interaction with Cellular Targets : Potential binding to DNA or RNA structures leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from oxadiazoles:
- Antimicrobial Efficacy : A study by Mohd Amir et al. synthesized a series of oxadiazoles that demonstrated significant antibacterial activity against Mycobacterium tuberculosis and other resistant strains .
- Cytotoxicity in Cancer Models : Research indicated that compounds with structural similarities to our target compound showed promising results in reducing tumor growth in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
